molecular formula C10H12N4S B1438501 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine CAS No. 1095539-04-0

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B1438501
CAS No.: 1095539-04-0
M. Wt: 220.3 g/mol
InChI Key: VXPIPAWSZNQVBH-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a piperazine ring with a thiazolo[5,4-b]pyridine scaffold. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . The compound’s core structure is directly involved in binding to the kinase through key hydrogen bond interactions .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s worth noting that the compound’s inhibitory activity on PI3K is extremely strong, with an IC50 of 3.6 nM . This suggests that the compound may have good bioavailability and potency.

Result of Action

The result of this compound’s action is the inhibition of PI3K, leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can potentially lead to reduced growth and proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . Additionally, this compound has shown inhibitory activity against other kinases, such as PI3Kγ and PI3Kδ, albeit with varying degrees of potency .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The compound exerts its effects by disrupting key cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth . Furthermore, this compound has been shown to alter gene expression profiles, leading to the downregulation of pro-survival genes and the upregulation of pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound functions as a competitive inhibitor of PI3K. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphoinositides and subsequent activation of downstream signaling molecules . This inhibition results in the suppression of the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s binding interactions are stabilized by hydrogen bonds and hydrophobic interactions within the kinase domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory signaling pathways . Additionally, degradation products of this compound have been identified, which may contribute to its long-term effects on cellular function .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound are dose-dependent. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic outcomes . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is influenced by factors such as enzyme induction and inhibition, which can impact its pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters, such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, binding to plasma proteins influences the compound’s bioavailability and tissue penetration . These interactions play a crucial role in determining the pharmacodynamics of this compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize predominantly in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another approach includes the annulation of thiazole or thiazolidine derivatives followed by pyridine annulation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is unique due to its specific combination of a piperazine ring with a thiazolo[5,4-b]pyridine scaffold. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPIPAWSZNQVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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